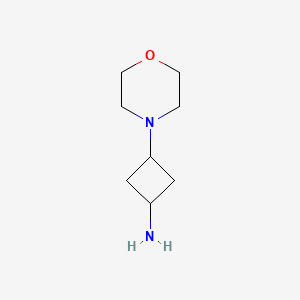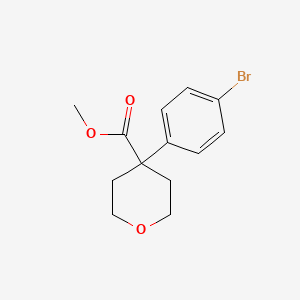
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Overview
Description
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. BPTM is a pyranocarboxylic acid derivative that is widely used in medicinal chemistry, especially in the development of drugs for the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical And Physiological Effects
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of MMPs. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is also stable under normal laboratory conditions and can be easily stored for long periods. However, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the laboratory. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is not water-soluble, which limits its use in aqueous solutions.
Future Directions
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has great potential for future research and development. One possible direction is to explore its use in combination therapy for cancer treatment. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to enhance the anticancer activity of other drugs, such as cisplatin and doxorubicin. Another direction is to investigate the use of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester in the treatment of viral infections. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been found to inhibit the replication of several viruses, and further research is needed to explore its potential as a broad-spectrum antiviral agent. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester can be modified to improve its pharmacological properties, such as water solubility and bioavailability.
Conclusion:
In conclusion, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, or 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been extensively studied for its pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several advantages for lab experiments, but also has some limitations. Future research directions include exploring its use in combination therapy for cancer treatment, investigating its potential as a broad-spectrum antiviral agent, and modifying its pharmacological properties.
Scientific Research Applications
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.
properties
IUPAC Name |
methyl 4-(4-bromophenyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-12(15)13(6-8-17-9-7-13)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOQGIOUFOTDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

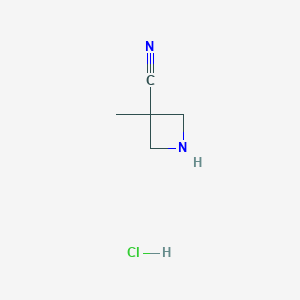
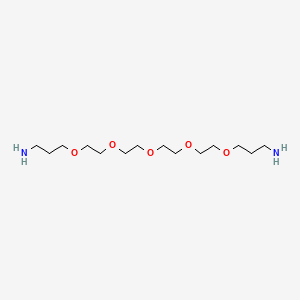
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
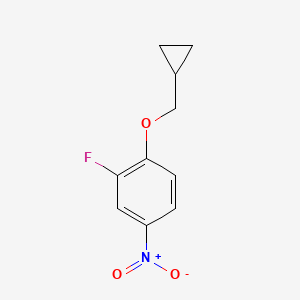
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
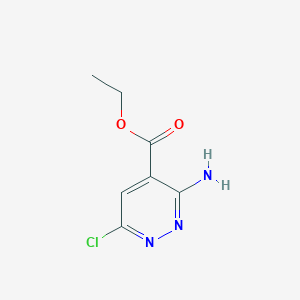
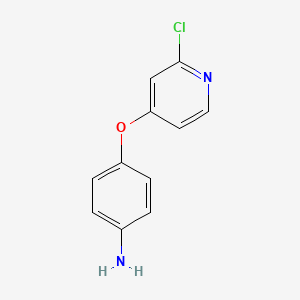
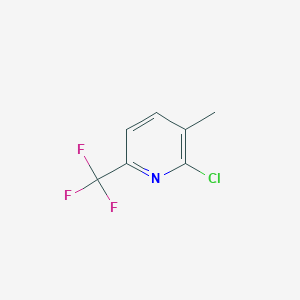
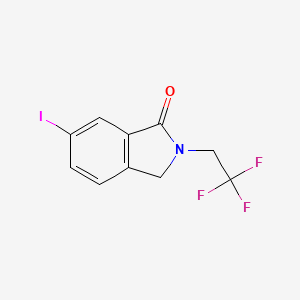
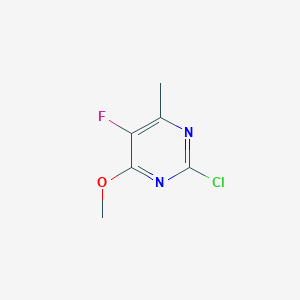
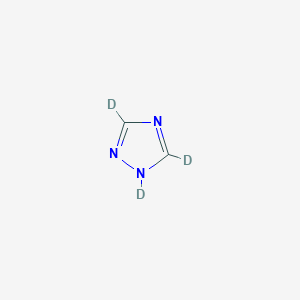
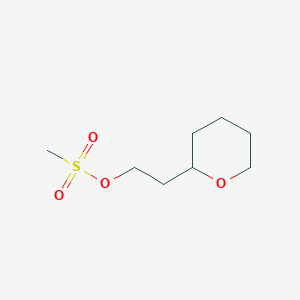
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
